molecular formula C8H6N2O2 B7734250 4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate

4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate

Cat. No.: B7734250
M. Wt: 162.15 g/mol
InChI Key: VVAVOWMMXLKTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate typically involves the cyclization of 2-aminopyridines with alkynoate esters. The reaction is carried out under thermal conditions, often involving the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate involves its interaction with various molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidines such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share a similar core structure but differ in their functional groups and biological activities.

Uniqueness

4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate is unique due to its specific structural features and the presence of the oxo and olate groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-oxo-5H-pyrido[1,2-a]pyrimidin-5-ium-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVOWMMXLKTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)[NH+]2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CC(=O)[NH+]2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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